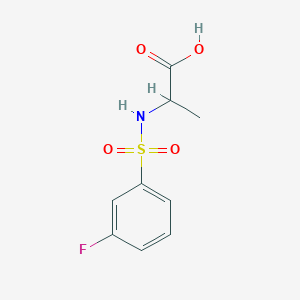

((3-Fluorophenyl)sulfonyl)alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

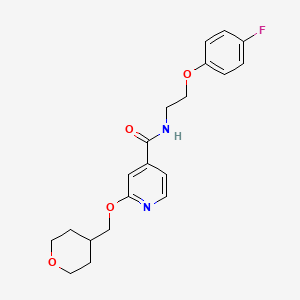

((3-Fluorophenyl)sulfonyl)alanine is a compound with the CAS Number: 1160933-45-8 . It has a molecular weight of 247.25 and is a solid in its physical form .

Synthesis Analysis

While specific synthesis methods for((3-Fluorophenyl)sulfonyl)alanine were not found, sulfonyl fluorides, a related class of compounds, have been synthesized using direct fluorosulfonylation with fluorosulfonyl radicals . This method has been described as a concise and efficient approach for producing sulfonyl fluorides . Molecular Structure Analysis

The IUPAC name for((3-Fluorophenyl)sulfonyl)alanine is N-[(3-fluorophenyl)sulfonyl]alanine . The InChI code for this compound is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) . Physical And Chemical Properties Analysis

((3-Fluorophenyl)sulfonyl)alanine is a solid compound . It has a molecular weight of 247.25 . The compound’s IUPAC name is N-[(3-fluorophenyl)sulfonyl]alanine , and its InChI code is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) .

科学的研究の応用

Stereoselective Synthesis and Antibacterial Applications

(Bravo et al., 1997) reported the stereoselective synthesis of 3-fluoro-D-alanine, an antibacterial compound, through chiral sulfoxide chemistry. This research illustrates the potential of ((3-Fluorophenyl)sulfonyl)alanine derivatives in developing novel antibacterial agents.

Enzyme Inhibition and Biochemical Applications

(Brynes et al., 1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of ((3-Fluorophenyl)sulfonyl)alanine, as inhibitors of L-asparagine synthetase. This study opens avenues for the use of such compounds in therapeutic interventions.

(McCune et al., 2017) described the synthesis of quaternary α-(1'-fluoro)vinyl amino acids, potentially inactivating PLP enzymes, through reactions involving β,β-difluorovinyl phenyl sulfone. This highlights the utility of ((3-Fluorophenyl)sulfonyl)alanine in creating enzyme inhibitors.

Biophysical and Chemical Biology Research

(Yoshinari et al., 2011) focused on the preparation of 3-amino-2-fluoro carboxylic acid derivatives for incorporation into peptides, demonstrating the role of ((3-Fluorophenyl)sulfonyl)alanine in advancing peptide-based research.

(Clare et al., 2001) synthesized a series of sulfonyl amino acyl hydroxamates as bacterial collagenase inhibitors, showcasing the compound's potential in developing protease inhibitors.

(Liu et al., 2021) introduced a genetically encoded fluorosulfonyloxybenzoyl-L-lysine for expansive covalent bonding of proteins, highlighting the application of ((3-Fluorophenyl)sulfonyl)alanine derivatives in protein engineering and biotherapeutics.

将来の方向性

While specific future directions for ((3-Fluorophenyl)sulfonyl)alanine were not found, there is ongoing research into the use of sulfonyl fluorides, a related class of compounds. Sulfonyl fluorides are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .

特性

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGWMBJILJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3-Fluorophenyl)sulfonyl)alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-4-[(5-Amino-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2735575.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2735577.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2735587.png)

![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)

![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)

![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)